

The Solubility of 2-Methoxy-5-nitroaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-nitroaniline

Cat. No.: B165355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Methoxy-5-nitroaniline** (CAS No. 99-59-2), a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals, including the EGFR inhibitor Osimertinib.^[1] While extensive quantitative solubility data in various organic solvents is not readily available in public literature, this document compiles the existing qualitative information and provides a detailed experimental protocol for its determination. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes like recrystallization, and formulation development.

Physicochemical Properties of 2-Methoxy-5-nitroaniline

2-Methoxy-5-nitroaniline is an orange-red crystalline solid.^{[2][3]} Its molecular structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group, results in a significant dipole moment, which governs its physical properties and intermolecular interactions.^[1]

Property	Value
Molecular Formula	C ₇ H ₈ N ₂ O ₃
Molecular Weight	168.15 g/mol [1]
Melting Point	117-119 °C [1]
Appearance	Orange-red needles or powder [2] [3]

Solubility Profile

Precise, temperature-dependent quantitative solubility data (e.g., mole fraction, g/100g of solvent) for **2-Methoxy-5-nitroaniline** in a range of organic solvents is scarce in the reviewed scientific literature. However, qualitative descriptions and a few specific data points have been reported.

Quantitative Solubility Data

The available quantitative data is limited to its solubility in water.

Solvent	Temperature	Solubility
Water	23 °C	115 mg/L [1]
Water	20 °C (67.1 °F)	< 100 mg/L (< 0.1 mg/mL) [1] [2]

Qualitative Solubility in Organic Solvents

The compound is generally described as being soluble in a variety of common organic solvents. This information is crucial for solvent screening in synthesis and purification processes.

Solvent	Solubility Description
Ethanol	Very Soluble[2], Soluble[1]
Acetone	Very Soluble[2]
Benzene	Very Soluble[2]
Acetic Acid	Very Soluble[2]
Ethyl Acetate	Very Soluble[2]
Dimethyl Sulfoxide (DMSO)	Soluble[1]
Ligroin	Soluble[2]
Petroleum Ether	Slightly Soluble[2]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, experimental determination is essential. The isothermal equilibrium (or shake-flask) method is a robust and widely accepted technique for measuring the solubility of a solid compound in a liquid solvent.[4] The following protocol is adapted from established methods for structurally similar nitroaniline compounds.[4][5]

Principle

A supersaturated slurry of **2-Methoxy-5-nitroaniline** in the chosen solvent is agitated at a constant temperature for a sufficient period to achieve thermodynamic equilibrium. At this point, the concentration of the solute in the supernatant is measured, which represents its solubility at that specific temperature.

Materials and Equipment

- Solute: **2-Methoxy-5-nitroaniline** (purity > 98%)
- Solvents: High-purity grade organic solvents of interest
- Equipment:
 - Analytical balance (± 0.1 mg)

- Constant temperature shaker bath or incubator
- Calibrated thermometer or thermocouple
- Glass vials with screw caps or sealed ampoules
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure

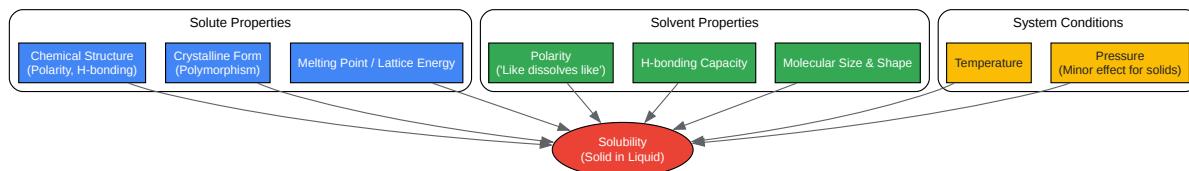
- Preparation: Add an excess amount of solid **2-Methoxy-5-nitroaniline** to a pre-weighed glass vial. The excess solid is crucial to ensure equilibrium with the solid phase is maintained.
- Solvent Addition: Add a known mass or volume of the selected organic solvent to the vial.
- Sealing: Tightly seal the vial to prevent any solvent evaporation during the experiment.
- Equilibration: Place the sealed vials in the constant temperature shaker bath set to the desired temperature. Agitate the slurries for a period of 24 to 72 hours. The required time to reach equilibrium should be determined preliminarily by sampling at different time points (e.g., 12, 24, 36, 48 hours) until the measured concentration remains constant.
- Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 2-4 hours to allow the undissolved solid to settle completely.
- Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. Pre-warming the syringe and filter to the experimental temperature prevents premature crystallization of the solute.
- Quantification:
 - Determine the mass of the collected filtrate.

- Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
- Analyze the diluted sample using a validated HPLC method. A standard C18 reverse-phase column with a mobile phase of acetonitrile and water and UV detection is typically suitable.
- Calculate the concentration based on a pre-established calibration curve of **2-Methoxy-5-nitroaniline** standards of known concentrations.

Calculation of Solubility

The mole fraction solubility (x_1) can be calculated using the following equation:

$$x_1 = (m_1/M_1) / [(m_1/M_1) + (m_2/M_2)]$$


Where:

- m_1 is the mass of the solute (**2-Methoxy-5-nitroaniline**)
- M_1 is the molar mass of the solute (168.15 g/mol)
- m_2 is the mass of the solvent
- M_2 is the molar mass of the solvent

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principles governing solubility.

[Click to download full resolution via product page](#)

Key Factors Influencing Solid-Liquid Solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]
- 2. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Solubility of 2-Methoxy-5-nitroaniline in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165355#solubility-of-2-methoxy-5-nitroaniline-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com